molecular formula C15H15NO4S B4618701 2-[ethyl(phenylsulfonyl)amino]benzoic acid

2-[ethyl(phenylsulfonyl)amino]benzoic acid

Cat. No.: B4618701
M. Wt: 305.4 g/mol
InChI Key: FLKQFLLFDBUSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[ethyl(phenylsulfonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.07217913 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonist Activity and Selectivity

2-[Ethyl(phenylsulfonyl)amino]benzoic acid and its analogs demonstrate potential as selective antagonists targeting specific receptors, such as the EP1 receptor subtype. A study by Naganawa et al. (2006) explored the substitution of the phenyl-sulfonyl moiety with hydrophilic heteroarylsulfonyl moieties, leading to optimized antagonist activity. Some analogs exhibited in vivo antagonist activity, underlining the importance of structural modifications for enhanced receptor selectivity and therapeutic efficacy (Naganawa et al., 2006).

Metabolism and Oxidative Transformations

In the context of drug metabolism, understanding the oxidative pathways of compounds like this compound is crucial. Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, highlighting the role of various cytochrome P450 enzymes in the oxidative transformation to different metabolites. This study emphasizes the complexity of metabolic pathways and the importance of identifying key enzymes for predicting drug interactions and optimizing therapeutic strategies (Hvenegaard et al., 2012).

Antimicrobial Activities

Compounds derived from sulfonamides, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. Dineshkumar and Thirunarayanan (2019) reported the synthesis of various sulfonamides that showed significant antimicrobial activities, indicating their potential for development as antimicrobial agents. This research underscores the importance of chemical synthesis in discovering new antimicrobial compounds (Dineshkumar & Thirunarayanan, 2019).

Environmental Remediation

The study of persulfate oxidation for the remediation of groundwater contaminated with perfluoroalkyl substances highlights an environmental application of sulfonate-based compounds. Park et al. (2016) demonstrated the efficiency of heat-activated persulfate in degrading PFOA and PFOS under conditions suitable for in-situ remediation. This research provides insights into sustainable approaches for cleaning up environmental contaminants using advanced oxidation processes (Park et al., 2016).

Properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-16(14-11-7-6-10-13(14)15(17)18)21(19,20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKQFLLFDBUSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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